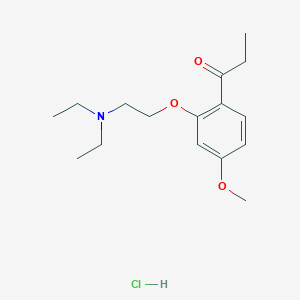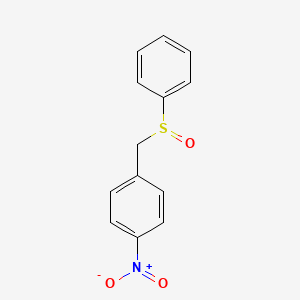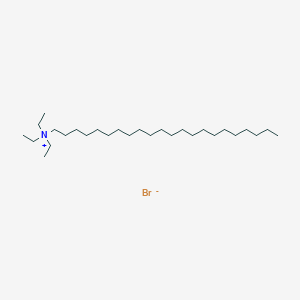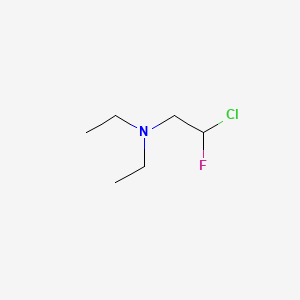
3-(Methylsulfanyl)-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-2H-1,4-benzoxazine: is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a methylsulfanyl group at the third position of the benzoxazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a suitable methylsulfanyl-substituted aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 3-(Methylsulfanyl)-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxazine ring, yielding simpler aromatic compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aromatic amines and phenols.
Substitution: Various substituted benzoxazines and benzene derivatives.
科学研究应用
Chemistry: 3-(Methylsulfanyl)-2H-1,4-benzoxazine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s potential medicinal properties are investigated for therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methylsulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The oxazine ring may also play a role in stabilizing the compound’s conformation and enhancing its bioactivity.
相似化合物的比较
- 3-(Methylsulfanyl)benzenol
- 3-(Methylsulfanyl)propanal
- 3-(Methylsulfanyl)benzaldehyde
Comparison: Compared to similar compounds, 3-(Methylsulfanyl)-2H-1,4-benzoxazine exhibits unique properties due to the presence of the oxazine ring. This ring structure imparts additional stability and reactivity, making it more versatile in chemical synthesis and applications. The methylsulfanyl group further enhances its chemical reactivity and potential bioactivity, distinguishing it from other methylsulfanyl-substituted compounds.
属性
CAS 编号 |
21744-76-3 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC 名称 |
3-methylsulfanyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NOS/c1-12-9-6-11-8-5-3-2-4-7(8)10-9/h2-5H,6H2,1H3 |
InChI 键 |
FYYDFKQRWBMIIP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC=CC=C2OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

